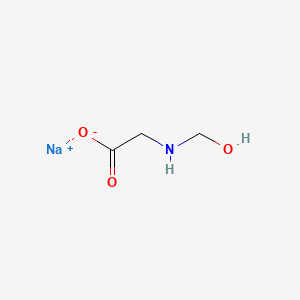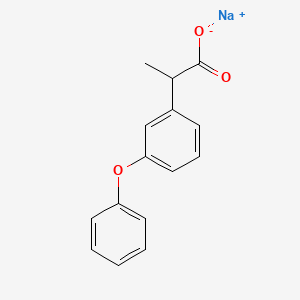
6-(4-Ethoxyphenyl)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be a carboxylic acid derivative with an ethoxyphenyl group.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups present in the molecule largely determine its reactivity.Physical And Chemical Properties Analysis
This could involve determining properties like melting point, boiling point, solubility, acidity or basicity (pKa), and stability.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Interconversion Studies : 6-(4-Ethoxyphenyl)-6-oxohexanoic acid has been studied for its synthetic applications. For example, Short and Rockwood (1969) explored the synthesis and interconversion of related compounds, highlighting their potential in producing anti-inflammatory agents (Short & Rockwood, 1969).
Mass Spectrometric Characterization : Research by Kanawati et al. (2007) focused on characterizing small oxocarboxylic acids, including 6-oxoheptanoic acid, using mass spectrometry. This study is crucial for understanding the molecular behavior of such compounds (Kanawati et al., 2007).
Unexpected Reactions in Synthesis : A study by Balo et al. (2000) reported an unexpected Dieckmann condensation in the synthesis of a related compound, demonstrating the complexity and unpredictability of organic synthesis reactions involving such acids (Balo et al., 2000).
Biological and Medicinal Research
Anti-Inflammatory Applications : Research has shown that derivatives of 6-aryl-4-oxohexanoic acids exhibit anti-inflammatory properties. Abouzid et al. (2007) synthesized a series of these compounds and tested their efficacy in models for evaluating non-steroidal anti-inflammatory drugs (Abouzid et al., 2007).
Inhibitors of Human Kynurenine Aminotransferase-I : Akladios et al. (2012) reported the synthesis of derivatives of 6-ethoxy-6-oxo-5-(2-phenylhydrazono) hexanoic acid as inhibitors for human kynurenine aminotransferase-I, an enzyme relevant in neurodegenerative diseases (Akladios et al., 2012).
Role in Enantioselective Reductions by Baker's Yeast : Gopalan and Jacobs (1990) investigated the reduction of alkyl 6-chloro-3-oxohexanoates by baker's yeast, leading to insights into the enzymatic processes and the synthesis of biologically relevant compounds (Gopalan & Jacobs, 1990).
Other Relevant Studies
Crystal and Molecular Structure Studies : The study of the molecular structure of related compounds, like those conducted by Kaur et al. (2012), provides valuable information on the physical and chemical properties of these compounds (Kaur et al., 2012).
Photochemical Approaches in Synthesis : Álvaro et al. (1987) explored new photochemical methods for synthesizing chromones, demonstrating the potential of these acids in advanced chemical synthesis techniques (Álvaro et al., 1987).
Safety And Hazards
Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal.
Direcciones Futuras
This could involve potential applications of the compound, based on its properties and biological activity. It could also involve further studies to better understand the compound’s properties or to improve its synthesis.
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYLDCZDARBOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645438 |
Source


|
| Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
CAS RN |
898791-67-8 |
Source


|
| Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














